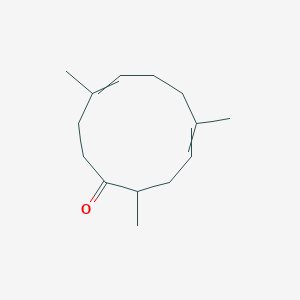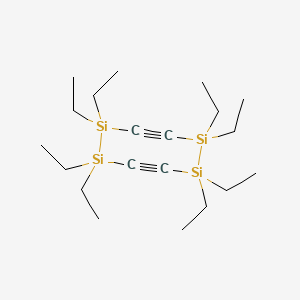
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is a unique organosilicon compound characterized by its cyclic structure and multiple ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne typically involves the reaction of silacycloalkanes with ethyl-substituted silanes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne exerts its effects involves interactions with various molecular targets. The compound’s cyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine: Similar in structure but with different electronic properties.
1,2,5,6-Tetrasilacycloocta-3,7-diyne: Lacks the ethyl substitutions, resulting in different reactivity and applications.
Uniqueness
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is unique due to its multiple ethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
135020-33-6 |
|---|---|
Molecular Formula |
C20H40Si4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1,1,2,2,5,5,6,6-octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne |
InChI |
InChI=1S/C20H40Si4/c1-9-21(10-2)17-18-23(13-5,14-6)24(15-7,16-8)20-19-22(21,11-3)12-4/h9-16H2,1-8H3 |
InChI Key |
LQYQMXQJUXKONI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(C#C[Si]([Si](C#C[Si]1(CC)CC)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




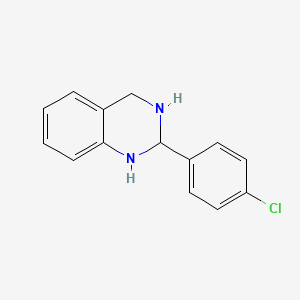
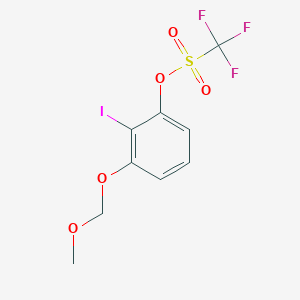

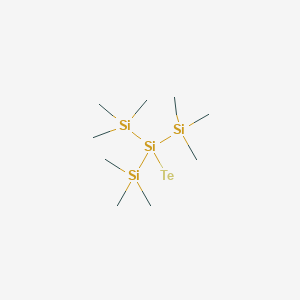
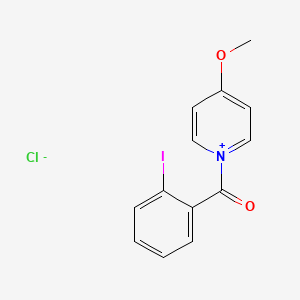




![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

